N-[2-(Dimethylamino)ethyl]hexanamide
Description
Properties
CAS No. |
114011-25-5 |
|---|---|
Molecular Formula |
C10H22N2O |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]hexanamide |
InChI |
InChI=1S/C10H22N2O/c1-4-5-6-7-10(13)11-8-9-12(2)3/h4-9H2,1-3H3,(H,11,13) |
InChI Key |
UCMIHHNXXZIFRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dimethylamino)ethyl]hexanamide typically involves the reaction of hexanoyl chloride with N,N-dimethylethylenediamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Hexanoyl chloride+N,N-dimethylethylenediamine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Dimethylamino)ethyl]hexanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of hexanoic acid and dimethylaminoethanol.
Reduction: Formation of N-[2-(Dimethylamino)ethyl]hexylamine.
Substitution: Formation of various substituted amides depending on the reagents used.
Scientific Research Applications
N-[2-(Dimethylamino)ethyl]hexanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(Dimethylamino)ethyl]hexanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Key Observations :
- Chain Length: Increasing the alkyl chain (e.g., octanamide vs.
- Amino Group: Replacing dimethylamino with pyrrolidinyl () or morpholinyl groups alters basicity and hydrogen-bonding capacity, which may influence reactivity in catalysis or drug-target interactions .
- Aromatic Substituents : Compounds like 2-ethyl-N-(2-ethylphenyl)hexanamide () exhibit increased steric bulk and aromaticity, likely reducing solubility but enhancing stability in hydrophobic environments .
2.3. Physical and Spectroscopic Properties
provides NMR data for select analogs:
| Compound | ¹H-NMR Shifts (ppm) | ¹³C-NMR Shifts (ppm) |
|---|---|---|
| Hexanamide (33 ) | δ 2.28 (t, 2H, COCH₂), 2.21 (s, 6H, N(CH₃)₂) | δ 173.5 (C=O), 56.8 (N(CH₃)₂) |
| Octanamide (32 ) | δ 2.29 (t, 2H, COCH₂), 2.22 (s, 6H, N(CH₃)₂) | δ 173.6 (C=O), 56.9 (N(CH₃)₂) |
| Butyramide (34 ) | δ 2.25 (t, 2H, COCH₂), 2.20 (s, 6H, N(CH₃)₂) | δ 173.3 (C=O), 56.7 (N(CH₃)₂) |
Analysis :
- The dimethylamino group consistently appears at δ ~2.20 ppm in ¹H-NMR and ~56 ppm in ¹³C-NMR, confirming its structural integrity across analogs.
- Longer alkyl chains (e.g., octanamide) show slight upfield shifts for carbonyl carbons (δ 173.6 ppm vs. 173.3 ppm for butyramide), reflecting electronic effects .
2.4. Reactivity and Functional Performance
- Biological Activity: In , a dimethylaminoethyl-substituted acetamide (compound 1h) demonstrated potent anticancer activity (IC₅₀ = 14.45 μM against P388 cells), attributed to improved DNA binding via the tertiary amino group .
- Polymer Chemistry: highlights that dimethylamino groups enhance reactivity in resin cements. For example, 2-(dimethylamino) ethyl methacrylate improved degree of conversion when paired with co-initiators . This implies that the dimethylaminoethyl group in the main compound could similarly act as a reactive site in polymer matrices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
